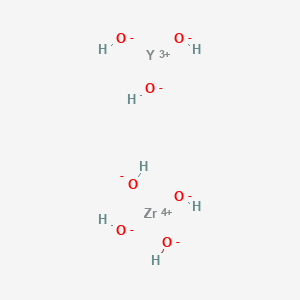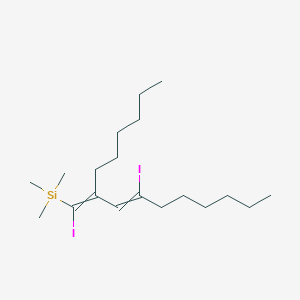![molecular formula C9H10O4S2 B12578414 Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate CAS No. 195248-35-2](/img/structure/B12578414.png)
Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and catalysts may be used to enhance reaction rates. The choice of solvents and reagents is crucial to ensure the scalability and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, for example, can enhance its solubility and reactivity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
195248-35-2 |
|---|---|
Formule moléculaire |
C9H10O4S2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
methyl 3-(4-methylsulfonylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O4S2/c1-13-9(10)4-3-7-5-8(6-14-7)15(2,11)12/h3-6H,1-2H3 |
Clé InChI |
TWPLXSKSMDKXPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC(=CS1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


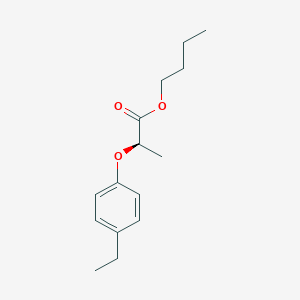
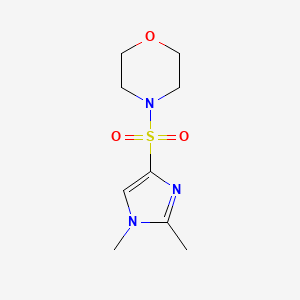

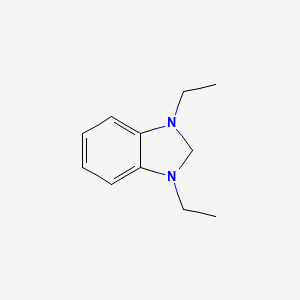
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)
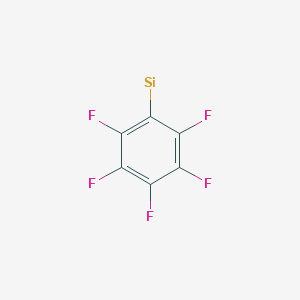
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
